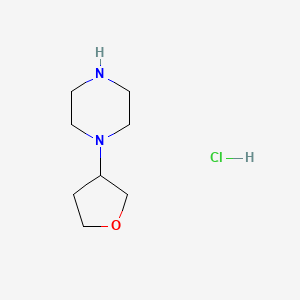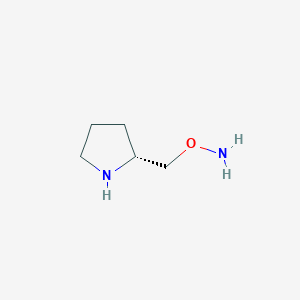![molecular formula C11H11NO B1394048 3-[Cyclopropyl(hydroxy)methyl]benzonitrile CAS No. 1002750-36-8](/img/structure/B1394048.png)
3-[Cyclopropyl(hydroxy)methyl]benzonitrile
Descripción general
Descripción
“3-[Cyclopropyl(hydroxy)methyl]benzonitrile” is a chemical compound with the molecular formula C11H11NO . It has a molecular weight of 173.21g/mol .
Physical And Chemical Properties Analysis
The boiling point of “3-[Cyclopropyl(hydroxy)methyl]benzonitrile” is predicted to be 314.4±25.0 °C, and its density is predicted to be 1.18±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Anticancer Properties and Molecular Docking Studies
3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile, a related compound, has been studied for its anticancer properties. Its crystal structure was analyzed using X-ray diffraction, and molecular docking studies were conducted focusing on its interaction with the focal adhesion kinase (FAK) domain. This research suggests potential pharmaceutical applications due to its biological activities, particularly in cancer treatment (Kiran et al., 2018).
Chemical Synthesis and Reactions
Studies have explored the synthesis and reactivity of various benzonitrile derivatives, including those related to 3-[Cyclopropyl(hydroxy)methyl]benzonitrile. For example, the synthesis of 4-substituted and 4,4-disubstituted 5-hydroxymethyl-2-isoxazolines through regiocontrolled nitrile oxide cycloadditions has been described (Kanemasa et al., 1992). Similarly, studies have investigated the reactions of cyclopropyl(methyl)bromonium ion with benzene, providing insights into its potential as a methylating and allylating agent (Colosimo & Bucci, 1982).
Biological and Medicinal Applications
The compound and its derivatives have been examined for various biological and medicinal applications. For instance, research into the biosynthesis of certain benzodiazepine alkaloids from Penicillium cyclopium explored the role of benzonitrile derivatives in this process (Nover & Luckner, 1969). Additionally, benzonitrile derivatives have been studied for their potential in magnetic refrigeration and slow magnetic relaxation in certain lanthanide cages (Sheikh et al., 2014).
Synthesis and Structures in Coordination Chemistry
The synthesis and structural analysis of various benzonitrile derivatives in coordination compounds have been investigated. For example, the synthesis of a palladium macrocycle and a six-membered palladacycle using benzonitrile derivatives was examined, providing valuable insights into their potential applications in materials science (Lee et al., 2016).
Catalysis and Organic Synthesis
Benzonitrile derivatives have been utilized in catalysis, particularly in the conversion of esters to nitriles and amides, showcasing their potential in organic synthesis processes (Wali et al., 1998).
Propiedades
IUPAC Name |
3-[cyclopropyl(hydroxy)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9,11,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZUTQGKFZMTGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC(=C2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropyl(hydroxy)methyl)benzonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

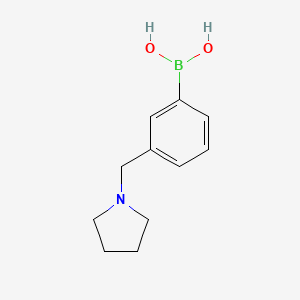
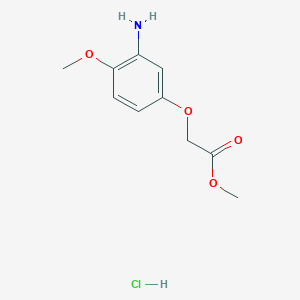
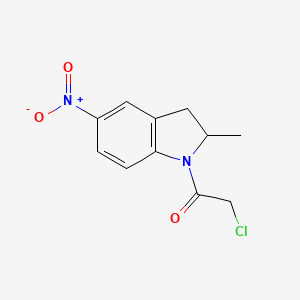

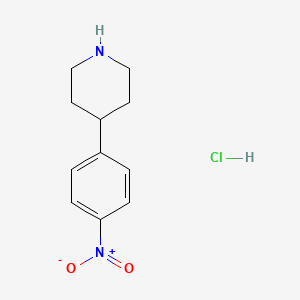
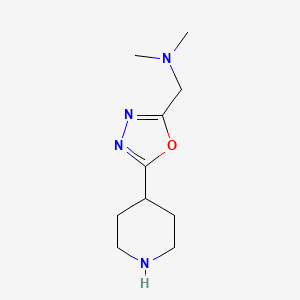
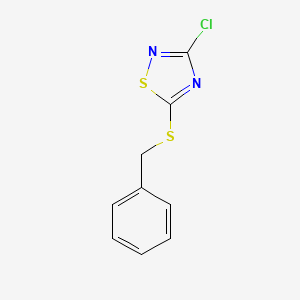
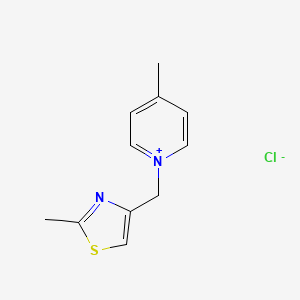
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1393980.png)
